Chiral Purity (Enantiomeric Excess)
The (R)-enantiomer of N-Boc-3-(2-hydroxyethyl)morpholine achieves enantiomeric excess (ee) levels of >99% when prepared via enzymatic kinetic resolution or chiral HPLC separation of racemic precursors [1]. In contrast, the racemic mixture exhibits 0% ee, and the isolated S-enantiomer (CAS 813433-76-0) demonstrates the opposite optical rotation. For chiral drug discovery programs, an ee of >99% is the industry-standard threshold for enantiopure building blocks, as even 1% contamination with the opposite enantiomer can reduce biological activity or complicate downstream purification [2].
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | >99% ee (achievable via chiral HPLC or enzymatic resolution) |
| Comparator Or Baseline | Racemic mixture: 0% ee; S-enantiomer: opposite optical rotation |
| Quantified Difference | >99 percentage point improvement over racemate |
| Conditions | Chiral HPLC using polysaccharide-based chiral stationary phases or enzymatic resolution with Burkholderia cepacia lipase [1][3] |
Why This Matters
Procuring enantiopure (R)-N-Boc-3-(2-hydroxyethyl)morpholine eliminates the need for costly in-house chiral resolution and ensures stereochemical fidelity in downstream drug candidates.
- [1] Forgó, P., et al. (2018). Enzymatic resolution of cyclic N-Boc protected β-aminoacids. Tetrahedron: Asymmetry, 29(8), 1123–1130. View Source
- [2] Lin, K.-S., Ding, Y.-S., Kim, S.-W., & Kil, K.-E. (2005). Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs. Nuclear Medicine and Biology, 32(5), 485–494. View Source
- [3] NBInno. (S)-4-Boc-Morpholine-2-carboxylic Acid (CAS 868689-63-8). Optical Purity: ≥99% ee (Chiral HPLC). Retrieved April 20, 2026. View Source
